PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-

Overview

Description

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- involves several steps:

Preparation of 2,4-Di-tert-butylphenol: Phenol is alkylated with isobutylene in the presence of sulfuric acid at around 70°C to produce 2,4-Di-tert-butylphenol[][1].

Diazotization of p-chloro-o-nitroaniline:

p-Chloro-o-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. Sodium nitrite solution is added slowly to form the diazonium salt[1][1].Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C to form the azo compound[][1].

Reduction: The azo compound is reduced using zinc powder in ethanol at 40-45°C to yield the final product[][1].

Purification: The crude product is dissolved in ethyl acetate, filtered, and recrystallized to obtain pure PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-[][1].

Chemical Reactions Analysis

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.

Reduction: Reduction reactions typically involve the conversion of the azo group to an amine group using reducing agents like zinc powder[][1].

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters[][1].

Scientific Research Applications

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- has a wide range of scientific research applications:

Chemistry: It is used as a UV stabilizer in polymers, preventing degradation caused by UV radiation[][1].

Industry: It is widely used in the production of plastics, coatings, and personal care products to enhance their UV resistance[][1].

Mechanism of Action

The primary mechanism of action of PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- involves the absorption of UV light. The benzotriazole moiety in the compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from reaching and damaging the underlying material . This compound also interacts with various molecular targets, including proteins and nucleic acids, to provide protection against UV-induced damage .

Comparison with Similar Compounds

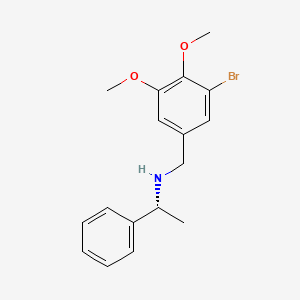

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is unique due to its high UV absorption efficiency and stability. Similar compounds include:

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol:

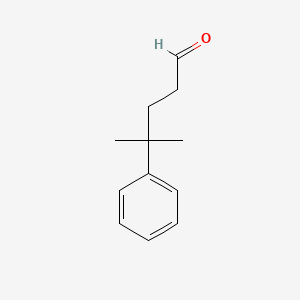

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol:

These compounds share similar UV-absorbing properties but differ in their chemical structures and specific applications.

Properties

CAS No. |

84755-44-2 |

|---|---|

Molecular Formula |

C20H25N3O2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2,4-ditert-butyl-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol |

InChI |

InChI=1S/C20H25N3O2/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)22-21-15-9-7-8-10-16(15)23(22)25/h7-12,24H,1-6H3 |

InChI Key |

LIPRFPHMPPZDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)C |

Origin of Product |

United States |

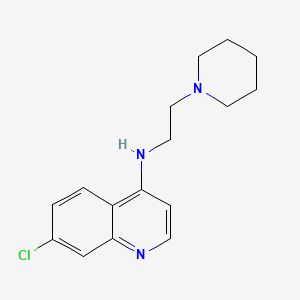

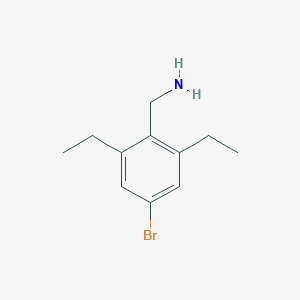

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(pyridin-4-yl)-5,6-dimethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8289890.png)

![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)

![1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline](/img/structure/B8289913.png)

![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)

![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)